Sp-5,6-DCl-cBIMPS

Endocrinology Pancreatic Islet Biology Insulin Secretion

Standard cAMP analogs (8-bromo-cAMP, dibutyryl-cAMP) suffer rapid PDE hydrolysis, requiring 10× higher doses that introduce PKG off-target effects and cellular toxicity-confounding long-term signaling experiments. Sp-5,6-DCl-cBIMPS (CAS 120912-54-1) resolves this: the phosphorothioate modification confers near-complete resistance to PDEs I, II & III, while 5,6-dichlorination ensures efficient membrane permeability for sustained intracellular PKA activation. • >333-fold PKA selectivity (Ka=30 nM) over PKG (Ka=10 µM)-confident signal attribution • Hydrolysis-resistant: stable for hours-to-days in intact cells, tissues & organoids • 10× more potent than 8-bromo-cAMP in insulin secretion; validated vasorelaxation in arterial rings Supplied with full CoA. Standard B2B procurement with batch-specific documentation.

Molecular Formula C12H11Cl2N2O5PS
Molecular Weight 397.2 g/mol
Cat. No. B1248983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-5,6-DCl-cBIMPS
Synonyms(Sp)5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole-3',5'-cyclic monophosphorothioate
5,6-DCl-cBiMPS
5,6-dichloro-1-(ribofuranosyl)benzimidazole-3',5'-cyclic-monophosphorothioate
5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate
cBIMPS
Sp-5,6-DCl-cBiMPS
Molecular FormulaC12H11Cl2N2O5PS
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)O
InChIInChI=1S/C12H11Cl2N2O5PS/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11/h1-2,4,9-12,17H,3H2,(H,18,23)/t9-,10-,11-,12-,22?/m1/s1
InChIKeyKZVOTFCPICRVTD-JIGRYITQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-5,6-Dichloro-cBIMPS: Superior cAMP Analog


The compound (4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol, commonly known as Sp-5,6-Dichloro-cBIMPS (or Sp-5,6-DCl-cBIMPS), is a chiral, membrane-permeable cyclic nucleotide analog. It belongs to the benzimidazole monophosphorothioate class and is specifically designed to mimic the structure and function of endogenous cyclic adenosine monophosphate (cAMP) . The molecule features a 5,6-dichlorobenzimidazole base attached to a ribose-derived furanose ring, which is cyclized with a phosphorothioate group, conferring key advantages in stability, potency, and cellular permeability relative to native cAMP and earlier synthetic analogs . Its primary biochemical application is as a potent and selective activator of cAMP-dependent protein kinase (PKA), enabling precise dissection of cAMP/PKA signaling pathways in intact cells and in vitro systems .

Why Sp-5,6-Dichloro-cBIMPS Is Irreplaceable


A direct substitution of Sp-5,6-Dichloro-cBIMPS with other cAMP analogs, such as 8-bromo-cAMP or dibutyryl-cAMP, is scientifically unsound due to profound differences in their molecular pharmacology. While these compounds share a common target (PKA), they exhibit drastically different affinities, cellular permeabilities, and, most critically, susceptibility to rapid inactivation by endogenous phosphodiesterases (PDEs) . For instance, standard analogs like 8-bromo-cAMP require up to tenfold higher concentrations to achieve comparable cellular effects, and dibutyryl-cAMP is known for its poor stability and off-target activities [1]. In contrast, the unique 5,6-dichlorination and phosphorothioate modifications of Sp-5,6-DCl-cBIMPS render it highly lipophilic for efficient membrane crossing and almost completely resistant to PDE hydrolysis, ensuring sustained intracellular PKA activation . This metabolic stability and enhanced potency are non-negotiable for experiments requiring prolonged stimulation or quantitative analysis of downstream signaling events. The quantitative evidence below substantiates why Sp-5,6-Dichloro-cBIMPS is the preferred chemical tool for this specific application.

Sp-5,6-Dichloro-cBIMPS: Quantitative Evidence


Functional Potency in Insulin Secretion

In a direct head-to-head functional study using isolated rat pancreatic islets, Sp-5,6-DCl-cBIMPS was identified as a significantly more potent secretagogue for insulin release than the widely used analog 8-bromo-cAMP [1]. The study quantified that a tenfold higher concentration of 8-bromo-cAMP was necessary to achieve the same potentiating effect on glucose-stimulated insulin secretion as Sp-5,6-DCl-cBIMPS. This data demonstrates that Sp-5,6-DCl-cBIMPS is not merely a substitute but a functionally superior activator for investigating cAMP-mediated insulin exocytosis [1].

Endocrinology Pancreatic Islet Biology Insulin Secretion

Metabolic Stability Against PDE Hydrolysis

A critical limitation of native cAMP and early synthetic analogs (e.g., 8-pCPT-cAMP) is their rapid hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) . Sp-5,6-DCl-cBIMPS was explicitly engineered with a phosphorothioate modification to overcome this. Characterization studies confirm that Sp-5,6-DCl-cBIMPS is "not significantly hydrolyzed" by type I, II, or III phosphodiesterases . In direct comparison, an earlier analog, 8-pCPT-cAMP, is known to be significantly hydrolyzed by PDEs, leading to a short intracellular half-life and variable experimental outcomes .

Enzymology Signal Transduction Pharmacokinetics

Selectivity for PKA over PKG

Selectivity between closely related kinases is a major challenge in signaling research. Sp-5,6-DCl-cBIMPS demonstrates a high degree of discrimination between its primary target, cAMP-dependent protein kinase (PKA), and the related cGMP-dependent protein kinase (PKG). Biochemical activation assays have determined an activation constant (Ka) for PKA of 30 nM, compared to a Ka of 10,000 nM (10 µM) for PKG . This represents a >333-fold selectivity for PKA over PKG. Such a clear quantitative separation is not observed with many first-generation cAMP analogs, which can promiscuously activate both kinases .

Kinase Selectivity cAMP Signaling cGMP Signaling

PKA Activation Affinity

The activation constant (Ka) for PKA is a direct measure of a cAMP analog's intrinsic biochemical potency. Sp-5,6-DCl-cBIMPS activates PKA with a Ka of 30 nM . This places it among the most potent known membrane-permeable activators of PKA. In contrast, the classic nucleoside analog DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), which lacks the cyclic phosphate moiety, acts as an inhibitor of transcription and casein kinase II (IC50 = 6 µM) rather than a PKA activator, highlighting the functional divergence conferred by the phosphorothioate ring .

Protein Kinase A Enzyme Activation cAMP Analog

Cellular Activity in Vascular Smooth Muscle

The intended use of Sp-5,6-DCl-cBIMPS in intact tissue and cellular systems is validated by its robust performance in ex vivo preparations. In a study on rat tail arteries pre-contracted with high potassium, Sp-5,6-DCl-cBIMPS elicited a concentration-dependent relaxation response, confirming its ability to efficiently cross cell membranes and activate intracellular PKA within a complex, multicellular tissue environment [1]. This functional response in an intact physiological system provides direct evidence of its superior bioavailability compared to analogs that are either membrane-impermeant (like native cAMP) or are rapidly degraded.

Vascular Biology Ion Channels Ex Vivo Physiology

Sp-5,6-Dichloro-cBIMPS: Key Applications


PKA vs. PKG Pathway Dissection

Given its >333-fold selectivity for PKA over PKG (Ka = 30 nM vs. 10 µM), Sp-5,6-DCl-cBIMPS is the ideal tool for experiments designed to isolate the role of PKA in signal transduction . In contrast to promiscuous activators like dibutyryl-cAMP, this compound allows researchers to confidently attribute observed cellular effects (e.g., changes in gene expression, ion channel modulation, or cytoskeletal rearrangement) to PKA activation, rather than off-target activation of PKG or other cyclic nucleotide-binding proteins. This is particularly critical when studying crosstalk between cAMP and cGMP signaling pathways in cardiovascular or neuronal systems.

Sustained PKA Activation in Long-Term Cultures

The demonstrated resistance of Sp-5,6-DCl-cBIMPS to hydrolysis by all major classes of cyclic nucleotide phosphodiesterases (PDEs I, II, and III) makes it uniquely suited for long-term incubation experiments . Unlike 8-pCPT-cAMP or native cAMP, which are rapidly degraded and require frequent replenishment or high, potentially toxic, initial doses, Sp-5,6-DCl-cBIMPS provides a stable and sustained level of PKA activation. This property is essential for studying slow cellular processes like differentiation, long-term potentiation (LTP) in neurons, or chronic adaptive responses to hormones, ensuring a consistent stimulus over hours or even days.

Ex Vivo Functional Studies in Intact Tissues

The compound's superior membrane permeability, evidenced by its potent vasorelaxation effect in isolated rat tail artery rings, confirms its suitability for experiments in intact tissues and organoids . Where native cAMP is completely inactive and other analogs may have limited penetration, Sp-5,6-DCl-cBIMPS reliably accesses intracellular PKA pools within a complex tissue architecture. This makes it an invaluable pharmacological tool for physiologists studying organ function, vascular reactivity, and endocrine secretion in ex vivo settings like isolated perfused organs or precision-cut tissue slices.

Insulin Secretion Assays

As a proven, potent secretagogue for insulin release in isolated pancreatic islets, Sp-5,6-DCl-cBIMPS is the superior choice for investigators studying the molecular mechanisms of insulin exocytosis and β-cell function . Its 10-fold higher functional potency compared to 8-bromo-cAMP enables robust stimulation of insulin secretion at lower concentrations. This not only reduces the risk of confounding off-target effects but also minimizes the use of precious primary islet material or compound inventory, making it a cost-effective and scientifically rigorous reagent for diabetes research.

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